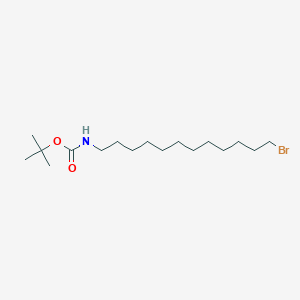

12-(t-Boc-amino)-1-dodecyl Bromide

説明

12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide: is an organic compound that features a long aliphatic chain with a bromine atom at one end and a tert-butoxycarbonyl (t-Boc) protected amino group at the other. The t-Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of organic chemistry for the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide typically involves the following steps:

-

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

R-NH2+Boc2O→R-NH-Boc

-

Bromination: The protected amine is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like acetonitrile.

R-NH-Boc+PBr3→R-Br

Industrial Production Methods:

In an industrial setting, the synthesis of 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions:

-

Substitution Reactions: The bromine atom in 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide can be substituted with various nucleophiles such as amines, thiols, or alcohols to form new compounds.

R-Br+Nu−→R-Nu+Br−

-

Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.

R-NH-Boc+H+→R-NH2+CO2+(CH3

生物活性

12-(t-Boc-amino)-1-dodecyl bromide, also known as N-(12-bromododecyl)carbamic acid 1,1-dimethylethyl ester, is a compound with significant potential in biochemical applications, particularly in drug delivery and bioconjugation. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on existing research.

- Molecular Formula : C17H34BrNO2

- Molecular Weight : 364.37 g/mol

- CAS Number : 887353-35-7

The compound features a long hydrophobic dodecyl chain and a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. This unique structure allows for various interactions at the molecular level, particularly in bioconjugation processes.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. The hydrophobic nature of the dodecyl chain influences membrane permeability and cellular uptake, which are critical factors in drug delivery systems. The t-Boc group enhances the stability and solubility of pharmaceutical compounds, making them more effective in biological environments .

- Alkylating Agent : The bromide ion allows the compound to act as an alkylating agent, facilitating nucleophilic substitution reactions with various biological molecules. This property is essential in synthetic organic chemistry and biochemistry .

- Bioconjugation : The compound is utilized in attaching biomolecules to surfaces or other biomolecules, enhancing the functionality of therapeutic agents .

- Cell Membrane Interaction : Due to its hydrophobic characteristics, it may influence membrane dynamics and permeability, potentially enhancing drug absorption .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems can improve the bioavailability of therapeutic agents. Its ability to interact with cell membranes may enhance cellular uptake, making it a valuable component in formulating new drug delivery vehicles.

Bioconjugation Techniques

The compound's reactivity allows it to be a key player in bioconjugation techniques where biomolecules are linked to surfaces or other molecules for therapeutic purposes. This is particularly useful in creating targeted therapies that can deliver drugs directly to specific cells or tissues.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Octadecylamine | Longer alkyl chain | Higher hydrophobicity |

| N-Boc-2-amino-1-dodecanol | Hydroxyl group present | Potential for hydrogen bonding |

| Dodecylamine | No protecting group | More reactive due to free amino group |

The comparative analysis highlights the distinctiveness of this compound due to its combination of hydrophobicity and stability imparted by the Boc group .

Case Studies and Research Findings

Though direct studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Activity : Research on cationic polymers suggests that compounds with similar alkyl chains exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This characteristic could extend to this compound if incorporated into polymeric systems .

- Peptide Synthesis : Interaction studies indicate that this compound can facilitate peptide synthesis by enabling selective reactions while maintaining stability during chemical transformations .

科学的研究の応用

Peptide Synthesis

12-(t-Boc-amino)-1-dodecyl bromide serves as a key intermediate in the synthesis of peptides. The t-Boc group is widely used for the protection of amino groups during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This compound can be incorporated into peptide sequences to enhance solubility and stability.

Case Study: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis conditions, researchers utilized this compound to improve the yield of synthesized peptides by protecting amino acids effectively during coupling reactions. The results indicated a significant increase in yield compared to traditional methods without such protective groups.

Drug Development

The compound is also explored in drug development, particularly for creating lipid-based drug delivery systems. Its long hydrophobic dodecyl chain can facilitate the incorporation of therapeutic agents into lipid bilayers, enhancing bioavailability and targeting capabilities.

Case Study: Liposomal Drug Delivery

Research demonstrated that incorporating this compound into liposomal formulations improved the encapsulation efficiency of hydrophobic drugs. The study highlighted its potential to enhance the pharmacokinetics of anticancer drugs through targeted delivery mechanisms.

Surface Modification

In material science, this compound is employed for surface modification of various substrates. The hydrophobic properties imparted by the dodecyl chain can alter surface characteristics, making materials more resistant to water and other solvents.

Case Study: Hydrophobic Coatings

A study investigated the application of this compound as a surface modifier for glass substrates. The results showed that treated surfaces exhibited significantly reduced wettability, demonstrating potential applications in anti-fogging and anti-corrosion coatings.

Bioconjugation Techniques

The ability to selectively modify biomolecules makes this compound useful in bioconjugation techniques. It can be used to attach various functional groups or tags to proteins or nucleic acids for imaging or therapeutic purposes.

Case Study: Protein Labeling

In a bioconjugation study, researchers successfully labeled proteins with fluorescent tags using this compound as a linker. This approach enabled enhanced visualization of protein interactions in live-cell imaging studies.

Data Summary Table

特性

IUPAC Name |

tert-butyl N-(12-bromododecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEYVOTVGMXGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400835 | |

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-35-7 | |

| Record name | 1,1-Dimethylethyl N-(12-bromododecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。